Pyridine, 2-chloro-4-methoxy-, 1-oxide

Description

Significance of N-Oxidation in Modulating Pyridine (B92270) Ring Reactivity

The N-oxidation of pyridine significantly alters the reactivity of the aromatic ring. In pyridine, the nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution. However, in pyridine N-oxide, the N-oxide group can act as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring. bhu.ac.inyoutube.com This activation makes pyridine N-oxides more susceptible to electrophilic attack at these positions.

Conversely, the positively charged nitrogen atom in the N-oxide enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. chemtube3d.comalmerja.com This dual reactivity makes pyridine N-oxides valuable intermediates in the synthesis of a wide range of substituted pyridines that are otherwise difficult to access.

Overview of Pyridine N-Oxides as Versatile Synthetic Intermediates

The unique reactivity profile of pyridine N-oxides has established them as highly versatile intermediates in organic synthesis. researchgate.net They serve as precursors to a variety of functionalized pyridines, including halogenated, nitrated, and alkylated derivatives. wikipedia.orgyoutube.com For instance, the reaction of pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org Furthermore, the N-oxide group can be readily removed through deoxygenation reactions, restoring the pyridine ring and allowing for the synthesis of the desired substituted pyridine. wikipedia.org

Structural Features and Electronic Characteristics of Pyridine N-Oxides

From a structural standpoint, the pyridine ring in N-oxides remains planar. wikipedia.org Gas-phase electron diffraction studies on pyridine-N-oxide have determined the N–O bond distance to be approximately 1.290 Å. aip.org The electronic nature of substituents on the pyridine ring can influence these structural parameters. For example, electron-withdrawing groups in the para position can lead to a decrease in the N-O bond length, while electron-donating groups can have the opposite effect. nih.govresearchgate.net

The electronic characteristics are marked by a significant redistribution of electron density. The oxygen atom can donate a lone pair of electrons into the aromatic system, leading to the accumulation of negative charge at the ortho and para positions, as depicted in the resonance structures. This electron donation is a key factor in the enhanced reactivity of the ring towards electrophiles. At the same time, the inductive effect of the positively charged nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions susceptible to nucleophilic attack. youtube.comalmerja.com

Interactive Data Table: Comparison of Properties of Pyridine and Pyridine N-Oxide

| Property | Pyridine | Pyridine N-Oxide |

| Molecular Formula | C5H5N | C5H5NO |

| Molar Mass | 79.10 g/mol | 95.10 g/mol |

| Dipole Moment | ~2.2 D | ~4.2 D |

| Basicity (pKa of conjugate acid) | 5.25 | 0.79 wikipedia.org |

| Reactivity towards Electrophiles | Deactivated | Activated (at C2, C4) bhu.ac.in |

| Reactivity towards Nucleophiles | Requires strong nucleophiles | Activated (at C2, C4) chemtube3d.com |

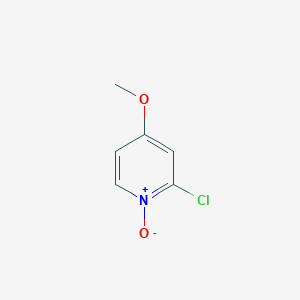

In the specific case of Pyridine, 2-chloro-4-methoxy-, 1-oxide , the substituents at the 2 and 4 positions further modulate these properties. The electron-withdrawing chloro group at the 2-position would be expected to decrease the electron density at that position, potentially influencing the regioselectivity of incoming electrophiles and nucleophiles. Conversely, the electron-donating methoxy (B1213986) group at the 4-position would increase the electron density at the para position, further activating it towards electrophilic substitution. The interplay of the N-oxide functionality and these two substituents creates a unique electronic environment within the aromatic ring, making it an interesting subject for further synthetic exploration.

Properties

IUPAC Name |

2-chloro-4-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWRUNDOGZQCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=[N+](C=C1)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575380 | |

| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38608-87-6 | |

| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Pyridine, 2 Chloro 4 Methoxy , 1 Oxide

Established Synthetic Routes

The preparation of "Pyridine, 2-chloro-4-methoxy-, 1-oxide" is achievable through two main synthetic strategies: nucleophilic aromatic substitution on a suitably functionalized pyridine (B92270) N-oxide and the direct N-oxidation of 2-chloro-4-methoxypyridine (B97518).

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as pyridine N-oxides. The electron-withdrawing nature of the N-oxide group activates the pyridine ring towards attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comechemi.com

A viable route to "this compound" involves the reaction of a 2-chloro-4-nitropyridine-1-oxide precursor with a methoxide (B1231860) source. In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the nitro group at the 4-position of the pyridine N-oxide ring. The nitro group is a strong electron-withdrawing group, which significantly activates the 4-position for nucleophilic attack. lumenlearning.com

Table 1: Reaction Parameters for an Analogous Methoxylation Reaction

| Parameter | Value |

| Starting Material | 2-chloro-4-nitropyridine (B32982) |

| Reagent | Sodium methoxide in methanol (B129727) |

| Solvent | Methanol |

| Product | 2-chloro-4-methoxypyridine |

The efficiency of the methoxylation reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time.

Solvent Effects: Protic solvents like methanol are often used as they are the source of the methoxide reagent when reacted with a base like sodium hydroxide (B78521) or sodium metal. rasayanjournal.co.in The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction rate.

Temperature: The reaction temperature can affect the rate of reaction. While some nucleophilic aromatic substitutions can proceed at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe. guidechem.com However, excessively high temperatures should be avoided to minimize the potential for side reactions.

Reaction Time: The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting material. Reaction times can vary from a few hours to overnight. guidechem.com

Table 2: Factors Influencing Methoxylation Reactions

| Factor | Influence on Reaction |

| Solvent Polarity | Can stabilize the intermediate complex, affecting reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Reaction Time | Needs to be sufficient for the reaction to reach completion. |

| Nature of the Base | A strong base is required to generate the methoxide nucleophile. |

An alternative and often more direct approach to "this compound" is the N-oxidation of the corresponding precursor, 2-chloro-4-methoxypyridine. This transformation involves the direct oxidation of the nitrogen atom of the pyridine ring.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidizing agent used for the N-oxidation of pyridines. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Acetic acid can be used as a solvent and catalyst for this transformation. guidechem.com The reaction involves the protonation of the pyridine nitrogen by the acid, followed by nucleophilic attack of the nitrogen on the peroxide oxygen.

A general procedure involves dissolving the substituted pyridine in acetic acid, followed by the addition of an aqueous solution of hydrogen peroxide. The reaction mixture is then typically heated to facilitate the oxidation. guidechem.com

Various catalytic systems have been developed to improve the efficiency and selectivity of N-oxidation reactions. For instance, phosphotungstic acid has been shown to be an effective catalyst for the N-oxidation of 2-chloropyridine (B119429) using hydrogen peroxide. In one patented process, the reaction of 2-chloropyridine with aqueous hydrogen peroxide in the presence of a phosphotungstic acid catalyst resulted in the conversion of the starting material to 2-chloropyridine N-oxide with high selectivity. This suggests that a similar catalytic system could be effectively employed for the N-oxidation of 2-chloro-4-methoxypyridine.

Other catalytic systems for pyridine N-oxidation include the use of methyltrioxorhenium (MTO) with hydrogen peroxide, which has been shown to be effective for a range of substituted pyridines. arkat-usa.org The choice of catalyst can be crucial in achieving high yields and minimizing side reactions, particularly when other sensitive functional groups are present in the molecule.

N-Oxidation of Precursor Pyridine Derivatives

Emerging Synthetic Strategies and Process Intensification

The synthesis of this compound is increasingly benefiting from modern synthetic methodologies that prioritize efficiency, safety, and sustainability. These emerging strategies, including microwave-assisted synthesis, continuous flow processes, and biocatalysis, offer significant advantages over traditional batch methods by enabling better control over reaction parameters, reducing reaction times, and minimizing waste.

Application of Microwave-Assisted Synthesis (Analogous to Related Pyridine N-Oxides)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijarsct.co.in Unlike conventional heating which relies on thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, often from hours to minutes. ijarsct.co.inorganic-chemistry.org This technique has been successfully applied to the synthesis of various pyridine derivatives, enhancing reaction rates and reducing the formation of byproducts. chemrxiv.orgresearchgate.net

In the context of N-oxide formation, microwave energy can efficiently promote the oxidation of the pyridine nitrogen. For the synthesis of analogous pyridine N-oxides, this method has demonstrated higher yields and purity in shorter time frames compared to conventional heating. organic-chemistry.orgresearchgate.net The reaction, typically involving a pyridine substrate and an oxidizing agent in a suitable solvent, benefits from the rapid temperature increase and localized superheating provided by microwaves, leading to enhanced reaction kinetics. nih.gov The use of polar solvents in these reactions can further improve efficiency. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Analogous Pyridine Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Conductive Heating |

|---|---|---|

| Reaction Time | Minutes ijarsct.co.inorganic-chemistry.org | Hours ijarsct.co.in |

| Energy Consumption | Lower | Higher |

| Heating Method | Direct, uniform heating of reactants | Indirect, slow heating via conduction |

| Yield | Generally higher organic-chemistry.orgnih.gov | Often lower |

| Byproduct Formation | Reduced ijarsct.co.inchemrxiv.org | More prevalent |

| Process Control | Precise temperature and pressure control | Less precise |

Investigation of Continuous Flow Reactor Implementations

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for the synthesis of chemical compounds, including pyridine N-oxides. organic-chemistry.orgresearchgate.net In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org

For the N-oxidation of pyridine derivatives, packed-bed microreactors have been employed with significant success. organic-chemistry.orgresearchgate.net One notable system uses titanium silicalite (TS-1) as a catalyst with hydrogen peroxide as the oxidant. organic-chemistry.orgresearchgate.net This method has achieved yields of up to 99% for various pyridine N-oxides with significantly shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net The high surface-area-to-volume ratio in microreactors facilitates excellent heat and mass transfer, minimizing the risk of thermal runaways and improving product selectivity. acs.org Furthermore, these systems have demonstrated remarkable stability, capable of operating continuously for hundreds of hours while maintaining catalyst activity, making them ideal for large-scale industrial production. organic-chemistry.orgresearchgate.net

Table 2: Key Parameters in Continuous Flow Synthesis of Pyridine N-Oxides

| Parameter | Typical Value / Condition | Significance |

|---|---|---|

| Reactor Type | Packed-bed microreactor organic-chemistry.org | High efficiency and stability organic-chemistry.org |

| Catalyst | Titanium Silicalite (TS-1) organic-chemistry.orgresearchgate.net | Promotes efficient oxidation |

| Oxidant | Hydrogen Peroxide (H₂O₂) organic-chemistry.orgresearchgate.net | "Green" and effective oxidizing agent |

| Solvent | Methanol organic-chemistry.orgresearchgate.net | Suitable medium for reactants |

| Residence Time | Minutes acs.org | Allows for rapid conversion |

| Yield | Up to 99% organic-chemistry.orgresearchgate.net | Demonstrates high process efficiency |

| Operational Stability | >800 hours organic-chemistry.orgresearchgate.net | Suitable for large-scale production |

Biocatalytic Approaches to N-Oxide Formation

Biocatalysis is emerging as a sustainable and highly selective alternative to traditional chemical synthesis methods. nbinno.com This "green chemistry" approach utilizes enzymes or whole microorganisms to catalyze chemical reactions under mild conditions, reducing energy consumption and environmental impact. nbinno.com

Table 3: Advantages of Biocatalytic N-Oxidation

| Feature | Description |

|---|---|

| High Selectivity | Enzymes provide excellent regioselectivity, minimizing unwanted isomers. nbinno.com |

| Mild Reaction Conditions | Reactions occur at or near ambient temperature and pressure. |

| Environmental Benefits | Reduces use of harsh reagents and generation of hazardous waste. nbinno.com |

| Process Efficiency | Whole-cell systems eliminate the need for enzyme isolation and cofactor addition. nbinno.com |

| Sustainability | Utilizes renewable biological resources. |

Purification Techniques and Analytical Characterization for Synthetic Validation

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. For a polar molecule like a pyridine N-oxide, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the final product from starting materials, reagents, and any byproducts.

Table 4: Example HPLC Parameters for Analysis of Related Pyridine N-Oxides

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase (e.g., Newcrom R1, Primesep 100) sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Detection | UV spectrophotometry (e.g., at 200 nm) sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Analysis Mode | Isocratic or Gradient |

Spectroscopic Identification (e.g., NMR, FT-IR)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy (B1213986) group. The electron-withdrawing nature of the N-oxide and chloro groups, and the electron-donating methoxy group, would influence the chemical shifts of the aromatic protons, typically causing them to appear in the downfield region (δ 7.0-8.5 ppm). rsc.org The methoxy protons would appear as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the N-O stretching vibration is a key indicator of N-oxide formation, typically appearing in the 1200-1300 cm⁻¹ region. Other significant peaks would include C-O stretching for the methoxy group and C-Cl stretching vibrations.

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 7.0-8.5 ppm range rsc.org |

| Methoxy Protons | Singlet around δ 3.8-4.0 ppm | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 120-150 ppm range rsc.org |

| Methoxy Carbon | Signal around δ 55-60 ppm | |

| FT-IR | N-O Stretch | Strong absorption band at ~1200-1300 cm⁻¹ |

| C-O Stretch | Absorption band for the aryl ether | |

| C-Cl Stretch | Absorption band in the fingerprint region |

Reactivity and Reaction Mechanisms of Pyridine, 2 Chloro 4 Methoxy , 1 Oxide

Electronic Effects of the N-Oxide Functionality on Ring Activation

The introduction of an N-oxide group significantly modifies the electron distribution within the pyridine (B92270) ring compared to its parent pyridine molecule. This modification is a primary determinant of the compound's reactivity, particularly in facilitating nucleophilic substitution reactions. thieme-connect.de The N-oxide group possesses a 1,2-dipolar nitrogen–oxygen bond which profoundly influences the arene ring's physical and chemical properties through electron delocalization. thieme-connect.de

Facilitation of Nucleophilic Attack at the Pyridine Ring Positions (C2 and C4)

The N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attacks, especially at the C2 (ortho) and C4 (para) positions. abertay.ac.uk This activation stems from the ability of the formally negatively charged oxygen atom to donate electron density into the ring system through resonance. This electron donation increases the electron density at the C2 and C4 carbons, as depicted by the canonical resonance forms. thieme-connect.de

While this increased electron density makes the ring more reactive towards electrophiles, it also primes the ring for nucleophilic attack through a different mechanism. For nucleophilic aromatic substitution, the N-oxide's oxygen atom can first react with an electrophilic activating agent (e.g., phosphoryl chloride). This step transforms the N-oxide into a good leaving group and renders the pyridine ring highly electron-deficient. Consequently, the C2 and C4 positions become exceptionally electrophilic and readily attacked by nucleophiles. This addition-elimination pathway is a cornerstone of pyridine N-oxide chemistry, allowing for the introduction of a wide range of functional groups.

Theoretical Models of Charge Distribution and Polarization (e.g., Linton's Theory)

However, subsequent experimental evidence, particularly from electrophilic substitution reactions like nitration, challenged this model. Nitration of pyridine N-oxide exclusively yields the 4-nitro derivative, a result that only supports the resonance structure with a negative charge at the C4 position. sapub.orgresearchgate.net Modern spectroscopic data, including 13C nuclear magnetic resonance, also align with a higher electron density predominantly at the C4 carbon. researchgate.net This has led to a refinement of Linton's original theory, largely discarding the significant contribution of excited structures with negative charges at the C2 and C6 positions in explaining the regioselectivity of electrophilic attack. researchgate.net The updated understanding acknowledges the primary importance of the C4-carbanionic resonance form in directing electrophiles, while recognizing that the C2 and C4 positions remain activated for nucleophilic attack upon activation of the N-oxide group. sapub.orgresearchgate.net

Nucleophilic Substitution Reactions Involving the Chloro and Methoxy (B1213986) Groups

In Pyridine, 2-chloro-4-methoxy-, 1-oxide, the activated pyridine N-oxide core is further functionalized with a chloro group—an effective leaving group—and a methoxy group—a strong electron-donating group. This substitution pattern leads to highly specific and predictable reactivity in nucleophilic substitution reactions.

Displacement of the Chloro Group at Position 2 by Various Nucleophiles

The C2 position of this compound is the principal site for nucleophilic attack. This high reactivity is a consequence of two converging factors: the activation of the ortho position by the N-oxide functionality and the presence of chlorine, a good nucleofuge (leaving group). Nucleophilic aromatic substitution (SNAr) proceeds readily at this position.

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 2-substituted-4-methoxypyridine 1-oxides. These reactions are synthetically valuable for building more complex molecular architectures.

| Nucleophile | Reagent Example | Product Class | Significance |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline, Morpholine) | 2-Amino-4-methoxypyridine 1-oxide | Formation of key intermediates for pharmaceuticals and agrochemicals. |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 2,4-Dimethoxypyridine 1-oxide | Synthesis of alkoxy-substituted pyridines. |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | 4-Methoxy-2-(alkyl/arylthio)pyridine 1-oxide | Introduction of sulfur-containing functional groups. |

| Cyanide | NaCN or KCN | 4-Methoxy-2-cyanopyridine 1-oxide | Provides a route to carboxylic acids, amides, and amines via nitrile hydrolysis or reduction. |

Reactivity of the Methoxy Group at Position 4 under Diverse Conditions

In contrast to the labile chloro group at the C2 position, the methoxy group at the C4 position is generally robust and unreactive towards nucleophilic displacement under standard SNAr conditions. The carbon-oxygen bond of the methoxy group is strong, and the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group compared to the chloride ion.

The electron-donating nature of the methoxy group further deactivates the C4 position towards nucleophilic attack by increasing the electron density at this site. Therefore, in a competitive situation, a nucleophile will overwhelmingly attack the C2 position.

Reaction at the C4-methoxy position would typically require harsh conditions not common for SNAr, such as ether cleavage protocols using strong acids like hydrobromic or hydroiodic acid. However, such conditions may also affect the N-oxide functionality and are not typically employed for selective substitution in this context.

Regioselectivity and Chemoselectivity in Multi-Substituted Pyridine N-Oxide Reactions

The reaction of this compound with nucleophiles demonstrates high chemo- and regioselectivity.

Regioselectivity : The question of which position on the ring (regio-) is attacked is clearly answered. The C2 position is the exclusive site of nucleophilic attack. This is dictated by the presence of the excellent chloro leaving group at an electronically activated position. abertay.ac.uk While the C4 position is also activated by the N-oxide, it lacks a suitable leaving group.

Chemoselectivity : This refers to which functional group (chemo-) reacts preferentially. In this molecule, the most reactive site for nucleophilic substitution is the C-Cl bond. The C-O bond of the methoxy group and the N-O bond (under non-activating conditions) are far less reactive towards nucleophiles. Therefore, nucleophilic substitution reactions are highly chemoselective for the displacement of the 2-chloro substituent.

Electrophilic Transformations of the Pyridine N-Oxide Core

The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, rendering it more susceptible to electrophilic attack than the parent pyridine. This enhanced reactivity allows for a range of electrophilic substitution reactions. The regiochemical outcome of these transformations on a substituted core like that of this compound is governed by the complex interplay of the electronic and steric effects of the N-oxide group and the existing substituents.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the position of attack by an incoming electrophile is determined by the electronic effects of the substituents already present on the aromatic ring. pearson.com These substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. unizin.orglumenlearning.com

In the case of this compound, three key groups influence the regioselectivity of electrophilic attack: the N-oxide, the 2-chloro group, and the 4-methoxy group.

N-Oxide Group : The N-oxide group is strongly activating. Through resonance, the oxygen atom can donate electron density to the pyridine ring, particularly increasing the electron density at the C2 (ortho) and C4 (para) positions. This makes the ring significantly more reactive towards electrophiles than pyridine itself. quimicaorganica.org

4-Methoxy Group (-OCH₃) : The methoxy group is a strong activating group and is ortho-, para-directing. libretexts.org It donates electron density to the ring via a resonance effect (+R) by its lone pair of electrons on the oxygen atom, which is stronger than its electron-withdrawing inductive effect (-I). This donation further enriches the positions ortho to it (C3 and C5).

2-Chloro Group (-Cl) : Halogens like chlorine are deactivating groups due to their strong inductive electron-withdrawing effect (-I). unizin.org However, they are ortho-, para-directing because their lone pairs can participate in resonance (+R), stabilizing the arenium ion intermediate when substitution occurs at these positions. pitt.edu In this molecule, the chloro group would direct incoming electrophiles to the C3 and C5 positions.

The combined influence of these substituents on the available C3, C5, and C6 positions of this compound dictates the preferred sites for electrophilic attack. The powerful activating and directing effect of the N-oxide group, reinforced by the methoxy group, generally favors substitution at the para-position (C4). Since this position is already occupied, the directing effects on the remaining positions must be considered. The methoxy group strongly activates the ortho positions (C3 and C5), and the chloro group also directs to these same positions. Therefore, electrophilic substitution is most likely to occur at the C3 or C5 positions. The C6 position is sterically hindered by the adjacent chloro group and electronically deactivated by both the N-oxide's inductive withdrawal and the chloro group's inductive effect.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| N-Oxide | 1 | +R, -I | Activating | Ortho, Para (C2, C4, C6) |

| Chloro | 2 | -I, +R | Deactivating | Ortho, Para (C3, C5) |

| Methoxy | 4 | +R, -I | Activating | Ortho, Para (C3, C5) |

Nitration Patterns (e.g., Preferred 4-Nitration in Pyridine N-Oxides)

Nitration is a classic electrophilic aromatic substitution reaction. For pyridine N-oxide, nitration with a mixture of fuming nitric acid and sulfuric acid readily occurs, yielding 4-nitropyridine-N-oxide as the major product. researchgate.netresearchgate.netoc-praktikum.de This regioselectivity is a direct consequence of the powerful para-directing effect of the N-oxide group.

In substituted pyridine N-oxides, the position of nitration is influenced by the existing substituents. However, the directing effect of the N-oxide group often dominates. For instance, the nitration of 2-chloropyridine-N-oxide yields 2-chloro-4-nitropyridine-N-oxide, demonstrating the preference for substitution at the C4 position despite the presence of the 2-chloro substituent. prepchem.com Similarly, studies on other monosubstituted pyridine-N-oxides have shown that a nitro group is typically introduced at the 4-position, even when an ortho-, para-directing group is already present on the ring. researchgate.net

For this compound, the C4 position is blocked by the methoxy group. As discussed in the previous section, the combined directing effects of the methoxy and chloro groups strongly favor substitution at the C3 and C5 positions. Therefore, nitration of this specific compound would be expected to yield a mixture of 2-chloro-4-methoxy-3-nitropyridine-1-oxide and 2-chloro-4-methoxy-5-nitropyridine-1-oxide. The precise ratio of these products would depend on the subtle interplay of steric hindrance and the relative activating strength of the methoxy group versus the directing influence of the chloro group.

Reactions Involving the N-Oxide Oxygen Atom

The N-oxide oxygen atom is a key reactive center in this compound, participating in a variety of transformations including deoxygenation, radical formation, and activation processes.

Deoxygenation and Reduction Pathways to Corresponding Pyridines

The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental and synthetically useful transformation. thieme-connect.comresearchgate.net This reduction step is often necessary after the N-oxide has been used to direct functionalization of the pyridine ring. semanticscholar.org A variety of reagents and conditions have been developed to achieve this transformation, offering different levels of selectivity and mildness. organic-chemistry.org

Common methods for the deoxygenation of substituted pyridine N-oxides include:

Phosphorus Trichloride (PCl₃) : A classical and effective reagent, though it can sometimes lead to chlorination of the pyridine ring as a side reaction. google.com

Sulfur Dioxide (SO₂) : This reagent can reduce pyridine N-oxides, often in an aqueous solution at elevated temperatures. google.com A proposed mechanism suggests that SO₂ generated in situ from reagents like methanesulfonyl chloride and triethylamine (B128534) can also effect deoxygenation without chlorination. clockss.org

Titanium(III) Chloride (TiCl₃) : A mild reducing agent that can deoxygenate pyridine N-oxides via a free-radical pathway. rsc.org

Catalytic Hydrogenation : Palladium-catalyzed hydrogenolysis is a common and clean method for removing the N-oxide oxygen. semanticscholar.org

Photocatalytic Methods : Modern methods utilizing visible light and photocatalysts, such as rhenium complexes, offer very mild and highly chemoselective deoxygenation conditions. nih.govrsc.org These methods can tolerate a wide range of sensitive functional groups. organic-chemistry.org

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| PCl₃ | Often used in an inert solvent like chloroform. | google.com |

| SO₂ | Aqueous solution, reflux. | google.com |

| TiCl₃ | Aqueous acidic solution. | rsc.org |

| Pd/C, H₂ | Hydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate). | semanticscholar.org |

| [Re(bpy)(CO)₃Cl] / Visible Light | Photocatalyst with a sacrificial electron donor (e.g., DIPEA) in an organic solvent. | nih.govrsc.org |

| Tetrahydroxydiboron | Mild conditions, can be used in situ. | thieme-connect.com |

Formation and Reactivity of N-Oxy Radicals

The N-O bond in pyridine N-oxides can undergo homolytic cleavage to form N-oxy radicals. This can be achieved through single-electron oxidation of the N-oxide. researchgate.netdigitellinc.com For instance, the cation-radical of pyridine N-oxide (pyO•+) can be generated by the oxidation of the N-oxide with a photo-excited triplet state of an oxidant like chloranil. researchgate.net

These N-oxy radicals are reactive species. It has been shown that pyO•+ can react with molecules containing C-H bonds, such as cyclohexane, through the formation of intermediate complexes. researchgate.net The development of photocatalytic methods has provided milder ways to access these radical species. Under photocatalytic conditions, N-oxypyridinium salts, derived from pyridine N-oxides, can serve as effective precursors for radicals like alkoxyl or alkyl radicals via the cleavage of the N-O bond. researchgate.net Furthermore, photoinduced fragmentation of the N-O bond in specifically designed pyridine N-oxide derivatives can be leveraged to generate carbon-centered radicals from precursors like carboxylic acids. rsc.org

Mechanistic Studies of N-Oxide Activation (e.g., Single-Electron Oxidation)

The activation of the N-oxide group is crucial for its participation in many chemical transformations. While long recognized as electron-pair donors, the single-electron transfer (SET) chemistry of aromatic N-oxides is a more recently explored area with significant synthetic potential. digitellinc.com

Visible-light photoredox catalysis has emerged as a powerful tool for the single-electron oxidation of pyridine N-oxide systems under mild conditions. This process generates highly reactive intermediates. For example, the oxidation of an alkyne/pyridine N-oxide system using an acridinium (B8443388) photoredox catalyst can generate a β-oxypyridinium radical. digitellinc.com This type of activation enables novel transformations that are not accessible through traditional two-electron pathways, such as ortho-alkylation reactions and oxidative cyclopropanations. digitellinc.com This single-electron activation transforms the pyridine N-oxide into an effective hydrogen atom transfer (HAT) catalyst, capable of functionalizing C-H bonds in a variety of substrates, including unactivated alkanes. digitellinc.com This highlights a modern approach to harnessing the reactivity of the N-oxide group, moving beyond its classical roles in electrophilic and nucleophilic substitution.

Advanced Reaction Pathways and Catalytic Activation of this compound

The reactivity of pyridine N-oxides is significantly influenced by the N-oxide functional group, which alters the electron distribution within the aromatic ring. This modification enhances the susceptibility of the pyridine ring to both nucleophilic and electrophilic attacks, particularly at the C2 (α) and C4 (γ) positions. The presence of substituents such as a chloro group at the 2-position and a methoxy group at the 4-position on "this compound" further modulates this reactivity, directing the course of various advanced reaction pathways.

α-Amination and α-Ureation Reactions of Pyridine N-Oxides

The introduction of amino and urea (B33335) functionalities at the α-position (C2) of the pyridine ring is a valuable transformation in the synthesis of biologically active compounds. For pyridine N-oxides, direct amination can be challenging, but several methods have been developed to achieve this transformation.

One-pot procedures for the conversion of pyridine N-oxides to 2-aminopyridines have been developed utilizing commercially available reagents. For instance, a general and efficient method employs tert-butylamine (B42293) (t-BuNH₂) in the presence of tosyl anhydride (B1165640) (Ts₂O). semanticscholar.org This process demonstrates good functional group compatibility and proceeds with high regioselectivity for the C2 position. semanticscholar.org The reaction is believed to proceed through an activated pyridine complex, followed by nucleophilic attack of the amine and subsequent rearomatization. semanticscholar.org

Another approach involves the use of imidoyl chlorides, generated in situ, which react with pyridine N-oxides to yield 2-aminopyridine (B139424) amides in moderate to excellent yields. semanticscholar.org While specific examples detailing the α-amination or α-ureation of "this compound" are not extensively documented in the reviewed literature, the general principles of these reactions on substituted pyridine N-oxides suggest that the C6 position would be the likely site of attack, as the C2 position is already substituted with a chlorine atom.

Table 1: General Conditions for α-Amination of Pyridine N-Oxides

| Reagents | Conditions | Product Type | Ref |

|---|---|---|---|

| t-BuNH₂, Ts₂O, then TFA | One-pot process | 2-Aminopyridines | semanticscholar.org |

| Imidoyl chlorides (in situ) | Room temperature | 2-Aminopyridine amides | semanticscholar.org |

| Sulfuryl diimidazole | Elevated temperatures | 2-Imidazolopyridines | semanticscholar.org |

Electrophilic Activation for N-Pyridinylation of Amides and Azaheterocycle Synthesis

Pyridine N-oxides can be activated by strong electrophiles, rendering the pyridine ring susceptible to nucleophilic attack. This strategy is employed in the N-pyridinylation of amides. A direct dehydrative N-pyridinylation of secondary amides has been achieved through electrophilic activation with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-fluoropyridine. nih.gov The subsequent introduction of a pyridine N-oxide derivative leads to the formation of N-pyridinyl tertiary amides. nih.gov

The proposed mechanism involves the activation of the amide by Tf₂O, followed by the addition of the pyridine N-oxide. This methodology provides a route to complex tertiary amides. Although the specific use of "this compound" in this reaction is not detailed, its participation would be expected to yield the corresponding N-pyridinyl amide, with the substitution pattern of the pyridine ring influencing the reactivity and properties of the resulting product.

This activation strategy is also fundamental to the synthesis of various azaheterocycles, where the activated pyridine N-oxide acts as a precursor that can undergo cyclization or condensation reactions.

Organometallic Reactions: Grignard Reagent Additions and Regioselective Alkylations

The reaction of pyridine N-oxides with organometallic reagents, such as Grignard reagents, is a powerful tool for carbon-carbon bond formation. The addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines. organic-chemistry.org This transformation typically involves the initial addition of the Grignard reagent to the N-oxide, followed by a treatment with acetic anhydride to facilitate rearrangement and deoxygenation. organic-chemistry.org

For "this compound," the presence of the chloro and methoxy groups would influence the regioselectivity of the Grignard addition. The N-oxide group activates the C2 and C6 positions for nucleophilic attack. Since the C2 position is blocked, the addition would be expected to occur at the C6 position.

Recent advancements have also focused on the regioselective alkylation of pyridine N-oxides using other organometallic reagents. For example, in situ generated titanacyclopropanes react preferentially with pyridine N-oxides to achieve a regioselective C2-H alkylation. acs.org After the initial pyridylation at the less hindered C-Ti bond, the remaining C-Ti bond can be further functionalized with various electrophiles. acs.org This allows for the introduction of complex alkyl groups onto the pyridine ring. acs.org

Furthermore, a redox-neutral method for the functionalization of pyridine N-oxide derivatives with malonates has been developed. nih.govnih.gov This is achieved by activating the N-oxide with Tf₂O, which facilitates the nucleophilic addition of the malonate anion, selectively affording either 2- or 4-substituted pyridines. nih.govnih.gov

Table 2: Examples of Organometallic Reactions with Pyridine N-Oxides

| Organometallic Reagent | Activating Agent | Product | Ref |

|---|---|---|---|

| Grignard Reagents | Acetic Anhydride | 2-Substituted Pyridines | organic-chemistry.org |

| Titanacyclopropanes | None | C2-Alkylated Pyridine N-Oxides | acs.org |

| Malonate Anions | Trifluoromethanesulfonic Anhydride | 2- or 4-Substituted Pyridines | nih.govnih.gov |

Photochemical Reactivity and Cross-Coupling Strategies

The photochemical properties of pyridine N-oxides open up unique reaction pathways. Irradiation with UV light can lead to rearrangements and the formation of various isomers. wur.nl More recently, visible light-induced reactions have gained prominence. A photoredox method for the direct one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides has been developed. acs.org This method also allows for the divergent deoxygenation of the N-oxide. acs.org The reaction mechanism is believed to involve an electron transfer process and the formation of key radical intermediates. acs.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the functionalization of pyridine rings via these methods is of great interest. The N-oxide group can be used to activate the pyridine ring for such transformations. researchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates has been reported to afford 2-aryl pyridine N-oxides. semanticscholar.org The N-oxide can then be easily deoxygenated to yield the 2-arylpyridine. semanticscholar.org

For "this compound," the chloro group at the C2 position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position. The N-oxide functionality can direct C-H activation at other positions or be carried through the coupling reaction and removed in a subsequent step.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor to Highly Functionalized Pyridine (B92270) Derivatives

The N-oxide group significantly influences the electronic properties of the pyridine ring, rendering the C-2 and C-4 positions susceptible to nucleophilic attack. scripps.educhemtube3d.com This heightened reactivity, compared to the non-oxidized pyridine counterpart, is a cornerstone of its application in synthesis. semanticscholar.orgresearchgate.net

The primary pathway for the functionalization of 2-chloro-4-methoxypyridine (B97518) N-oxide is through nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom acts as an effective leaving group, and its displacement is facilitated by the electron-withdrawing nature of the N-oxide group. This allows for the introduction of a wide array of substituents by treating the compound with various nucleophiles. chemtube3d.com

A general and facile one-pot procedure for creating 2-substituted pyridines from their corresponding N-oxides provides a mild alternative to traditional SNAr chemistry. researchgate.net This transformation is often achieved by activating the N-oxide, for example with reagents like phosphorus oxychloride (POCl3) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), followed by the addition of the nucleophile. chemtube3d.comresearchgate.net Subsequent deoxygenation of the N-oxide yields the final 2,4-disubstituted pyridine.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position This table is illustrative and based on the general reactivity of 2-halopyridine N-oxides.

| Nucleophile | Reagent Example | Resulting C-2 Substituent | Product Class |

|---|---|---|---|

| Amine | R-NH₂ | -NHR | 2-Amino-4-methoxypyridine |

| Alkoxide | R-ONa | -OR | 2,4-Dialkoxypyridine |

| Thiolate | R-SNa | -SR | 4-Methoxy-2-(alkylthio)pyridine |

| Organometallic | R-MgBr (Grignard) | -R (Alkyl/Aryl) | 2-Alkyl/Aryl-4-methoxypyridine |

| Azide | NaN₃ | -N₃ | 2-Azido-4-methoxypyridine |

The strategic position of the chloro and methoxy (B1213986) groups, combined with the activating N-oxide, opens numerous avenues for further molecular elaboration. Beyond simple SNAr, the N-oxide enables a range of transformations that are otherwise difficult to achieve.

Cross-Coupling Reactions: After substitution of the chloride, the resulting functionalized pyridine N-oxide can participate in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed direct arylation of pyridine N-oxides can be used to form C-C bonds at other positions on the ring. semanticscholar.orgresearchgate.net

C-H Functionalization: The N-oxide group can direct metallation to the adjacent C-3 position, allowing for the introduction of electrophiles. More contemporary methods involve photoredox catalysis, where pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors to achieve alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org

Deoxygenation: A crucial final step in many synthetic sequences involving this intermediate is the removal of the N-oxide oxygen. This is readily accomplished using various reducing agents, such as PCl₃, triethylsilane, or through catalytic hydrogenation, to furnish the corresponding functionalized pyridine. semanticscholar.orgarkat-usa.org

These derivatization pathways allow for the generation of a diverse library of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. semanticscholar.org

Building Block for Heterocyclic Systems and Scaffolds

"Pyridine, 2-chloro-4-methoxy-, 1-oxide" is not only a precursor to simple substituted pyridines but also a key building block for constructing more complex, fused heterocyclic systems.

The N-oxide moiety can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. This reactivity is a powerful tool for the synthesis of fused ring systems. For example, pyridine N-oxides can react with nitriles, alkynes, and alkenes under appropriate conditions to form fused five-membered rings, leading to the creation of bicyclic azaheterocycles. arkat-usa.org While specific examples involving 2-chloro-4-methoxypyridine N-oxide are not extensively documented, its general reactivity pattern suggests its utility in constructing frameworks such as pyrido[1,2-b]isoxazoles and other related fused systems. The subsequent substitution of the chlorine atom or modification of the methoxy group can then be used to further elaborate the fused product.

In the context of medicinal chemistry and materials science, "scaffold decoration" refers to the late-stage functionalization of a core molecular structure to fine-tune its properties. The reactivity conferred by the N-oxide makes 2-chloro-4-methoxypyridine N-oxide an excellent component for such strategies. Once incorporated into a larger molecule, the pyridine N-oxide unit can be selectively targeted for modification.

Strategies include:

Regioselective C-H alkylation or arylation: Copper-catalyzed reactions can be used for the one-step transformation of the heterocyclic N-oxide to introduce alkyl, aryl, and alkenyl substituents, providing a direct method for decorating the scaffold. organic-chemistry.org

Radical Reactions: The N-O bond can undergo fragmentation upon photoinduction to generate radicals, enabling novel intermolecular reactions that would otherwise be inaccessible. rsc.org This allows for the introduction of complex fragments onto the pyridine core.

Intermediate in the Total Synthesis of Natural Products and Analogues

Pyridine N-oxides are valuable intermediates in the synthesis of natural products and other biologically active compounds due to their enhanced and often unique reactivity. semanticscholar.org

The marine alkaloid variolin B is a potent inhibitor of cyclin-dependent kinases. While prominent total syntheses of variolin B have been reported starting from precursors such as 4-chloro-2-methylthiopyrimidine (B146335) or 3-formyl-4-methoxypyridine, the direct use of 2-chloro-4-methoxypyridine or its N-oxide has not been a key feature of these specific routes. encyclopedia.pubsigmaaldrich.comresearchgate.net

However, the inherent reactivity of 2-chloro-4-methoxypyridine N-oxide makes it a highly plausible and strategic intermediate for the synthesis of variolin B analogues or for developing alternative synthetic pathways. The activated 2-position is primed for nucleophilic substitution, a common strategy for building the complex heterocyclic core of such molecules. The use of the N-oxide as an activating group could potentially offer milder reaction conditions or different regioselectivity compared to the non-oxidized pyridine. The general utility of pyridine N-oxides in facilitating the construction of complex molecular scaffolds underscores the potential of "this compound" in the broader field of natural product synthesis. semanticscholar.orgresearchgate.net

Theoretical and Computational Studies of Pyridine, 2 Chloro 4 Methoxy , 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles. These methods can determine molecular geometries, vibrational frequencies, and electronic structures with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters of molecules. By approximating the electron density of a system, DFT can be used to find the lowest energy conformation of a molecule, providing detailed information about bond lengths and angles.

For substituted pyridine (B92270) N-oxides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can accurately predict the molecular structure. Studies on various substituted pyridine N-oxides have shown that the N-O bond length is a key parameter, typically around 1.25 to 1.27 Å, influenced by the electronic nature of the substituents on the pyridine ring. The planarity of the pyridine ring is also a subject of interest, as substituents can induce minor deviations.

Table 1: Representative DFT-Calculated Geometric Parameters for Substituted Pyridine N-Oxides Note: This data is for illustrative purposes and is based on general findings for substituted pyridine N-oxides, not specifically for 2-chloro-4-methoxypyridine (B97518) 1-oxide.

| Parameter | Typical Calculated Value Range |

|---|---|

| N-O Bond Length | 1.25 - 1.27 Å |

| C-N Bond Lengths | 1.36 - 1.39 Å |

| C-C Bond Lengths | 1.38 - 1.41 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-CH3 (methoxy) Bond Length | ~1.43 Å |

Computational methods are also employed to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. DFT calculations can compute the harmonic vibrational frequencies, which, when scaled by an appropriate factor, show good agreement with experimental FT-IR and Raman spectra. These calculations are crucial for assigning specific vibrational modes to the observed spectral bands.

The electronic absorption spectra of pyridine N-oxide derivatives are characterized by π-π* transitions. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. The substituents on the pyridine ring can significantly influence the position of these absorption bands.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Substituted Pyridine N-Oxides Note: This data is for illustrative purposes and represents typical frequency ranges for the specified bonds in related molecules.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| N-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-O-C (methoxy) Asymmetric Stretch | 1230 - 1270 |

| C-O-C (methoxy) Symmetric Stretch | 1020 - 1060 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

For pyridine N-oxides, NBO analysis can quantify the delocalization of electron density from the oxygen atom to the pyridine ring, which is responsible for the characteristic reactivity of these compounds. It can also describe the nature of the N-O bond and the electronic effects of the substituents. The analysis of donor-acceptor interactions within the molecule can help to explain its stability and reactivity patterns.

Mechanistic Probing through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods can be used to locate the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state provide crucial information about the reaction barrier and the mechanism. For reactions involving substituted pyridine N-oxides, such as nucleophilic or electrophilic substitutions, transition state analysis can elucidate the step-by-step mechanism and identify the rate-determining step.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction, allowing for the prediction of the most favorable reaction pathway. For complex reactions with multiple possible outcomes, computational prediction of reaction pathways can guide experimental design and help in understanding product distributions. In the context of "Pyridine, 2-chloro-4-methoxy-, 1-oxide," such studies could predict its reactivity towards various reagents and help in designing synthetic routes.

Predictive Modeling of Reactivity and Selectivity

Quantitative Structure-Reactivity Relationships (QSAR) in Pyridine N-Oxide Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. In the context of pyridine N-oxide chemistry, QSAR studies are instrumental in predicting the reactivity and selectivity of these compounds in various chemical reactions. These models are built upon the principle that the reactivity of a molecule is intrinsically linked to its structural and electronic properties.

The N-oxide functional group significantly alters the electronic distribution within the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine. Generally, the 2- and 4-positions of the pyridine N-oxide ring are activated and are the preferred sites for substitution reactions. The specific reactivity and regioselectivity can be further modulated by the presence of other substituents on the ring.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate various molecular descriptors that form the basis of QSAR models. These descriptors can include:

Electronic Properties: Such as molecular orbital energies (HOMO and LUMO), charge distribution, and dipole moments.

Steric Properties: Related to the size and shape of the molecule.

Topological Properties: Describing the connectivity of atoms within the molecule.

A molecular orbital study of substituted pyridine N-oxides provides insight into their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity).

The following table presents calculated HOMO and LUMO energies for related monosubstituted pyridine N-oxides, which can be used to infer the reactivity of "this compound".

| Compound | Substituent Position | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridine N-oxide | - | -9.50 | -1.50 | 8.00 |

| 2-Chloropyridine (B119429) N-oxide | 2 | -9.65 | -1.85 | 7.80 |

| 4-Methoxypyridine N-oxide | 4 | -9.20 | -1.30 | 7.90 |

Furthermore, charge density distributions calculated from theoretical models indicate that the 2- and 4-positions are the most electron-deficient carbons in many substituted pyridine N-oxides, making them prime targets for nucleophiles. niscpr.res.in The presence of a chloro group at the 2-position would further enhance the electrophilicity of this site.

Advanced Applications and Future Research Directions

Catalytic Roles of Pyridine (B92270) N-Oxides

The catalytic utility of pyridine N-oxides, including Pyridine, 2-chloro-4-methoxy-, 1-oxide , is rooted in the electronic nature of the N-oxide functional group. The presence of both an electron-withdrawing 2-chloro group and an electron-donating 4-methoxy group on the pyridine ring is expected to fine-tune its catalytic activity, offering unique opportunities in various catalytic transformations.

Organocatalysis and Ligand Design in Organic Synthesis

The design of chiral pyridine N-oxides has been a significant area of research, leading to their successful application as organocatalysts in various enantioselective reactions, such as the allylation of aldehydes. nih.gov The development of chiral variants of This compound could pave the way for new, efficient catalysts for asymmetric synthesis.

Furthermore, pyridine N-oxides serve as valuable ligands in transition metal catalysis. The oxygen atom can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the outcome of the catalytic reaction. The specific electronic profile of This compound makes it an interesting candidate for ligand design, with the potential to create novel metal complexes with unique catalytic activities.

Table 1: Influence of Substituents on the Organocatalytic Potential of Pyridine N-Oxides

| Substituent Position | Electronic Effect | Impact on N-Oxide Oxygen Nucleophilicity | Potential Catalytic Application |

| 4-Methoxy | Electron-donating | Increased | Enhanced Lewis basicity for activating electrophiles |

| 2-Chloro | Electron-withdrawing | Decreased (relative to unsubstituted) but modulates overall electronics | Fine-tuning of catalyst selectivity and activity |

Photoredox Catalysis and N-Oxy Radical Chemistry

The field of photoredox catalysis has witnessed explosive growth, and pyridine N-oxides have emerged as key players. Through single-electron oxidation, pyridine N-oxides can generate highly reactive N-oxy radicals, which can participate in a variety of chemical transformations. acs.org These radicals are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from C-H bonds to generate carbon-centered radicals for subsequent functionalization. acs.org

The electronic nature of the substituents on the pyridine ring plays a crucial role in the generation and reactivity of the N-oxy radical. Electron-withdrawing groups, such as the 2-chloro group in This compound , can facilitate the single-electron oxidation process, making the N-oxide a more potent precursor for the N-oxy radical. researchgate.net This enhanced reactivity could be harnessed for the functionalization of challenging C-H bonds. acs.org

The combination of an electron-withdrawing and an electron-donating group in This compound presents an intriguing scenario. While the chloro group activates the molecule towards oxidation, the methoxy (B1213986) group can influence the stability and selectivity of the resulting N-oxy radical. This dual electronic influence could be exploited to develop highly selective photoredox catalytic systems.

Table 2: Substituent Effects on Pyridine N-Oxides in Photoredox Catalysis

| Substituent | Electronic Effect | Influence on N-Oxy Radical Generation | Potential Application in C-H Functionalization |

| Electron-withdrawing (e.g., Chloro) | Stabilizes the radical cation | Facilitates single-electron oxidation | Activation of stronger C-H bonds |

| Electron-donating (e.g., Methoxy) | Destabilizes the radical cation | May hinder oxidation but can tune radical reactivity | Selective functionalization of specific C-H bonds |

Inverse Phase Transfer Catalysis

Inverse phase transfer catalysis (IPTC) is a valuable technique for carrying out reactions between reactants located in different phases, typically an organic and an aqueous phase. In this context, a catalyst facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. Pyridine N-oxides have been shown to be effective catalysts in IPTC. researchgate.net

The catalytic cycle in IPTC often involves the formation of a lipophilic intermediate in the organic phase. The electronic and steric properties of the pyridine N-oxide catalyst are critical for the efficiency of this process. The specific substitution pattern of This compound could offer advantages in IPTC by modulating its solubility and reactivity in the two-phase system. The interplay of the hydrophilic N-oxide group and the more lipophilic substituted pyridine ring is key to its function as a phase transfer catalyst.

Green Chemistry Approaches in Pyridine N-Oxide Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes. The synthesis and application of pyridine N-oxides are no exception, with a growing emphasis on developing more sustainable and environmentally friendly methods.

Development of More Sustainable Oxidation Reagents

The traditional synthesis of pyridine N-oxides often involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of acidic byproducts. arkat-usa.org In line with green chemistry principles, there is a significant research effort focused on developing cleaner and more atom-economical oxidation methods.

Hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. arkat-usa.org The use of H₂O₂ in combination with various catalysts, including metal-based and organocatalysts, has been successfully applied to the synthesis of pyridine N-oxides. researchgate.net For the synthesis of This compound , employing a catalytic system with hydrogen peroxide would represent a significant improvement in terms of sustainability. Other environmentally benign oxidizing agents that are being explored include sodium percarbonate and urea-hydrogen peroxide adducts, which are solid, stable, and safe sources of hydrogen peroxide.

Solvent-Free or Environmentally Benign Reaction Conditions

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free reaction conditions or the use of environmentally benign solvents, such as water, is a key goal of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often under solvent-free conditions. acs.orgnih.gov The application of microwave irradiation to the synthesis of pyridines has been shown to be highly efficient, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. acs.orgnih.gov The synthesis of This compound could potentially be adapted to a microwave-assisted, solvent-free protocol, thereby significantly reducing its environmental footprint.

Furthermore, performing reactions in water is highly desirable from a green chemistry perspective. While many organic reactions are not compatible with water, the development of water-tolerant catalytic systems is an active area of research. Exploring aqueous conditions for the synthesis and catalytic application of This compound would be a valuable contribution to the field of green chemistry.

Novel Reactivities and Tandem Processes

The unique electronic properties of the pyridine N-oxide functional group, particularly when combined with substituents such as chlorine and a methoxy group, offer a fertile ground for the discovery of novel reactivities. These functionalities can act in concert to influence the reactivity of the pyridine ring, enabling transformations that are not readily achievable with the parent pyridine or simpler derivatives. The development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, is a key area of interest, as it aligns with the principles of green and efficient chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Exploration of Synergistic Effects in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for the rapid construction of molecular diversity. The role of pyridine N-oxides in such reactions is an area of growing interest. The N-oxide moiety can act as an internal base or a Lewis basic site, activating other reactants in the mixture. Furthermore, the substituents on the pyridine ring, such as the 2-chloro and 4-methoxy groups in the title compound, can exert significant electronic and steric influences, potentially leading to synergistic effects that enhance reaction rates and control selectivity.

While specific studies detailing the synergistic effects of This compound in multi-component reactions are still emerging, the broader class of pyridine N-oxides has been shown to participate in and catalyze various MCRs. For instance, a novel three-component reaction of pyridine N-oxides, acyl chlorides, and cyclic ethers has been described, leading to the formation of substituted pyridines. guidechem.com The electron-deficient nature of the pyridine N-oxide in this reaction is crucial for the proposed carbene intermediate pathway. The electronic modulation provided by the chloro and methoxy groups in "this compound" could potentially be harnessed to fine-tune the reactivity and scope of such multi-component systems. Future research is anticipated to explore how the interplay between the N-oxide functionality and the specific substitution pattern of this compound can be exploited to develop novel MCRs for the synthesis of complex heterocyclic scaffolds.

Development of Asymmetric Transformations Involving Pyridine N-Oxides

The development of asymmetric transformations, which allow for the selective synthesis of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. Chiral pyridine N-oxides have emerged as a versatile class of ligands and organocatalysts for a wide range of asymmetric reactions. researchgate.net Their ability to act as powerful electron-pair donors allows them to coordinate with metal centers or activate substrates through Lewis basic catalysis. researchgate.net

Although direct applications of This compound as a chiral ligand or catalyst have not been extensively reported, its structural framework serves as a valuable scaffold for the design of new chiral molecules. The chlorine atom at the 2-position provides a handle for further functionalization, allowing for the introduction of chiral auxiliaries or catalytically active moieties. For example, the development of chiral ligands often involves the synthesis of molecules with specific steric and electronic properties to create an effective chiral environment around a metal catalyst. The substitution pattern of "this compound" could be strategically modified to synthesize novel chiral ligands.

The general utility of chiral pyridine N-oxides in asymmetric catalysis is well-established. They have been successfully employed in reactions such as the asymmetric allylation of aldehydes, demonstrating high levels of enantioselectivity. The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic activity and selectivity. Therefore, systematic studies on derivatives of "this compound" could lead to the discovery of highly effective catalysts for a variety of asymmetric transformations.

Interactive Data Table: Representative Asymmetric Transformations Catalyzed by Chiral Pyridine N-Oxide Derivatives

| Catalyst Type | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Pyridine N-Oxide | Asymmetric Allylation | Benzaldehyde | 95 | 92 |

| Chiral Bipyridine N,N'-Dioxide | Asymmetric Alkynylation | 2-Acetylpyridine | 88 | 95 |

| Terpene-derived Pyridine N-Oxide | Asymmetric Crotylation | 4-Nitrobenzaldehyde | 91 | 89 |

Note: This table presents generalized data for the broader class of chiral pyridine N-oxide catalysts to illustrate their potential and is not specific to "this compound" due to a lack of specific literature data.

Future research in this area will likely focus on the synthesis of chiral derivatives of This compound and their application as ligands in metal-catalyzed asymmetric reactions or as organocatalysts. The unique electronic and steric environment provided by this specific substitution pattern holds promise for the development of novel and highly selective catalytic systems.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-4-methoxy-pyridine 1-oxide?

The synthesis of pyridine N-oxide derivatives typically involves oxidation of the parent pyridine ring. For this compound, oxidation can be achieved using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic or neutral conditions. Substitution reactions may also be employed to introduce the chloro and methoxy groups at the 2- and 4-positions, respectively. Critical parameters include solvent polarity, reaction temperature, and stoichiometry to avoid over-oxidation or side products .

Q. What spectroscopic techniques are suitable for characterizing the structure of 2-chloro-4-methoxy-pyridine 1-oxide?

Key techniques include:

- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in N-oxides) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and electronic environments.

- Infrared (IR) spectroscopy to identify N–O and C–Cl stretching vibrations.

- Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .

Q. What safety precautions are necessary when handling pyridine N-oxide derivatives?

Pyridine N-oxide derivatives may form peroxides under prolonged storage or exposure to light. Mitigation strategies include:

- Regular peroxide testing using iodometric titration or test strips.

- Storing in amber bottles with stabilizers (e.g., BHT) under inert atmospheres.

- Avoiding distillation or evaporation to dryness if peroxides are suspected .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of 2-chloro-4-methoxy-pyridine 1-oxide?

Density Functional Theory (DFT) can model charge distribution, frontier molecular orbitals (HOMO/LUMO), and donor-acceptor interactions. For example, the pyridine ring’s electron-withdrawing substituents (Cl, OCH₃) can be analyzed for their impact on electron density and adsorption behavior on metal surfaces, relevant to corrosion inhibition studies .

Q. What strategies can resolve contradictions in experimental data regarding the reactivity of pyridine N-oxide derivatives?

Discrepancies in reactivity data (e.g., unexpected substitution patterns) can be addressed by:

Q. How does the presence of methoxy and chloro substituents influence the supramolecular structure of pyridine N-oxide derivatives?

The methoxy group’s electron-donating nature enhances hydrogen-bonding interactions (e.g., C–H···O), while the chloro substituent introduces steric effects that may alter crystal packing. These interactions can be mapped via XRD to reveal 2D or 3D supramolecular architectures, critical for designing functional materials .

Q. What are the challenges in optimizing reaction conditions for synthesizing pyridine N-oxide derivatives with high yield and purity?

Key challenges include:

- Balancing oxidation efficiency to avoid side products (e.g., over-oxidation to carboxylic acids).

- Selecting catalysts (e.g., transition metals) to direct regioselective substitution.

- Optimizing workup procedures (e.g., column chromatography, recrystallization) to isolate the N-oxide without decomposition .

Q. How do substituents on the pyridine ring affect its corrosion inhibition efficiency?

Substituents like –OCH₃ (electron-donating) and –Cl (electron-withdrawing) modulate the ring’s electron density, influencing adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves can quantify inhibition efficiency, while DFT calculates binding energies to correlate substituent effects with performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products